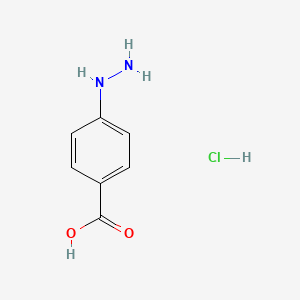

4-Hydrazinobenzoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLQMKQBCHYRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

619-67-0 (Parent) | |

| Record name | 4-Carboxyphenylhydrazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020709 | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-77-3 | |

| Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenylhydrazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24589-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX5352D97Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Material

- Para-aminobenzoic acid is used as the raw material.

Diazotization Reaction

- Para-aminobenzoic acid is reacted with sodium nitrite in hydrochloric acid under cooling conditions (0 °C).

- The pH is maintained between 1 and 2.

- This step forms the diazonium salt intermediate.

Reduction Reaction

- Sodium pyrosulfite (sodium metabisulfite) is employed as the reducing agent.

- The reaction is carried out at a temperature range of 10 to 35 °C, preferably at 20 °C.

- The pH is controlled between 7 and 9, ideally at pH 7.

- The reduction step converts the diazonium salt into 4-Hydrazinobenzoic acid.

Hydrolysis and Isolation

- The reaction mixture is warmed to 50–60 °C.

- Hydrochloric acid is added to acidify the solution and promote hydrolysis.

- The temperature is further raised to 97–100 °C.

- Activated carbon is added for decolorization.

- After filtration and cooling, the product crystallizes and is collected by filtration.

Experimental Data from Patent CN101157629A

| Step | Conditions | Reagents/Amounts | Outcome/Notes |

|---|---|---|---|

| Diazotization | 0 °C, pH 1–2 | 27.4 g para-aminobenzoic acid, 15 g sodium nitrite, 57.5 ml 10N HCl | Formation of diazonium salt |

| Reduction | 20 °C, pH 7 | 64 g sodium pyrosulfite, 78 g NaOH | Reduction to hydrazinobenzoic acid in 30 min |

| Hydrolysis & Isolation | 50–60 °C warming, then 97–100 °C | 115 ml HCl, 7 g activated carbon | Product purity 98.92% by HPLC, high yield |

- The total reaction time is significantly shortened compared to traditional methods.

- The product purity exceeds 98%, indicating high-quality synthesis.

- The use of sodium pyrosulfite as the reductant reduces production costs and improves efficiency.

Alternative Preparation Notes

- The reduction step traditionally involved longer reaction times and lower yields (63–72%) using other reductants.

- The optimized method using sodium pyrosulfite achieves higher purity and shorter reaction times (approx. 30 minutes).

Additional Preparation Considerations

- The reaction pH and temperature are critical parameters influencing yield and purity.

- Decolorization with activated carbon ensures removal of impurities.

- Crystallization upon cooling allows for easy isolation of the product.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Effect on Product |

|---|---|---|

| Temperature (Reduction) | 10–35 °C (preferably 20 °C) | Controls reaction rate and purity |

| pH (Reduction) | 7–9 (preferably 7) | Ensures effective reduction |

| Reaction time (Reduction) | ~30 minutes | Short reaction time improves efficiency |

| Purity (HPLC) | >98% | High purity suitable for pharmaceutical use |

| Decolorization agent | Activated carbon (7 g) | Removes color impurities |

Research Findings and Industrial Relevance

- The method described in patent CN101157629A is recognized for its industrial applicability due to cost-effectiveness and high product quality.

- The use of sodium pyrosulfite as a reductant is a significant improvement over prior art.

- The process allows for scale-up with consistent purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include substituted benzoic acids, hydrazine derivatives, and various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydrazinobenzoic acid hydrochloride has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated thirteen derivatives of 4-hydrazinobenzoic acid against MCF-7 and HCT-116 cells. The results indicated that some derivatives had IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM, comparable to doxorubicin, a standard chemotherapy drug . Notably, the incorporation of isothiocyanates into the structure enhanced the cytotoxic effects.

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Normal Cell Toxicity |

|---|---|---|---|

| 4-HBA Derivative 1 | 25.6 µM | 22.5 µM | Low |

| 4-HBA Derivative 2 | 21.3 µM | 19.7 µM | Moderate |

| Doxorubicin | 22.6 µM | 19.7 µM | High |

Analytical Chemistry

In analytical applications, this compound serves as a derivatizing agent for aldehyde analysis via High Performance Liquid Chromatography (HPLC). The compound forms stable hydrazones with aldehydes, facilitating their detection and quantification in complex matrices like food and biological samples.

Application Example: Aldehyde Analysis

A study demonstrated the utility of this compound in HPLC methods for analyzing aldehydes in food products, highlighting its effectiveness in improving detection limits and specificity .

Materials Science

In materials science, this compound has been used to develop novel drug delivery systems. For instance, it has been incorporated into magnetic ordered mesoporous carbon nanospheres designed for targeted delivery of chemotherapeutics like doxorubicin.

Case Study: Drug Delivery Systems

Research on folic acid-conjugated magnetic ordered mesoporous carbon nanospheres showed that they could effectively load doxorubicin at a capacity of up to 577.12 mg/g, using 4-hydrazinobenzoic acid as a linking agent to enhance targeting capabilities .

Environmental and Toxicological Studies

The compound has also been studied for its potential carcinogenic effects, particularly through oxidative DNA damage mechanisms. Research indicates that exposure to 4-hydrazinobenzoic acid can lead to site-specific DNA damage in human cells, raising concerns about its safety in certain applications .

Mecanismo De Acción

The mechanism of action of 4-hydrazinobenzoic acid hydrochloride involves its interaction with various molecular targets and pathways. It is known to cause DNA damage by interacting with DNA fragments, particularly those from tumor suppressor genes such as p53 and p16 . This interaction leads to the formation of DNA adducts, which can result in mutagenesis and carcinogenesis .

Comparación Con Compuestos Similares

4-Cyanophenylhydrazine Hydrochloride

- CAS: Not explicitly provided (synonyms: 4-hydrazinylbenzonitrile hydrochloride).

- Molecular Formula : C₇H₆N₃·HCl (inferred from IUPAC name).

- Key Differences : Replaces the carboxylic acid group with a nitrile (-CN) group.

- Applications: Used in condensation reactions, similar to 4-hydrazinobenzoic acid hydrochloride, but the electron-withdrawing nitrile group may alter reactivity in nucleophilic additions .

4-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

- CAS : 6296-89-5.

- Molecular Formula : C₈H₁₀N₂O₂·HCl.

- Molecular Weight : ~202.45 g/mol (reported value of 770.87 g/mol in likely erroneous).

- Key Differences : The carboxylic acid is esterified (-COOCH₃), reducing polarity and altering solubility. This modification is common in prodrug design to enhance membrane permeability .

2-Hydrazinobenzoic Acid Hydrochloride

4-Hydroxybenzoic Acid

- CAS : 99-96-7.

- Molecular Formula : C₇H₆O₃.

- Key Differences : Replaces the hydrazine group with a hydroxyl (-OH) group. Widely used as a preservative but lacks the nucleophilic hydrazine moiety critical for forming heterocycles like pyrazolones .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Hydrazinobenzoic acid HCl | 24589-77-3 | C₇H₈N₂O₂·HCl | 188.61 | 252–254 (dec.) | -COOH, -NH-NH₂ (para) |

| 4-Cyanophenylhydrazine HCl | N/A | C₇H₆N₃·HCl | ~172.03 | Not reported | -CN, -NH-NH₂ (para) |

| 4-Hydrazinobenzoic acid methyl ester HCl | 6296-89-5 | C₈H₁₀N₂O₂·HCl | ~202.45 | Not reported | -COOCH₃, -NH-NH₂ (para) |

| 2-Hydrazinobenzoic acid HCl | Not provided | C₇H₈N₂O₂·HCl | ~188.61 | 175 | -COOH, -NH-NH₂ (ortho) |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | 214–217 | -COOH, -OH (para) |

Research Findings on Functional Differences

Antioxidant Activity

- 4-Hydrazinobenzoic Acid Derivatives: Compound 1 (likely the parent) showed moderate reducing power (1.06 ± 0.03 absorbance at 700 nm). Derivatives with electron-donating substituents (e.g., methyl groups) exhibited enhanced activity (1.23 ± 0.04), approaching the reference antioxidant BHA (1.35 ± 0.06) . Poor activity in Compounds 11–13 highlights the sensitivity of antioxidant effects to substituent position and electronic properties .

Actividad Biológica

4-Hydrazinobenzoic acid hydrochloride (4-HBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of 4-HBA, focusing on its cytotoxic effects, mechanisms of action, and related research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 176.61 g/mol

Cytotoxic Activity

Recent studies have demonstrated that 4-HBA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

In Vitro Studies

A study evaluated the cytotoxicity of several 4-HBA derivatives, revealing IC values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against HCT-116 and MCF-7 cells, respectively. For comparison, doxorubicin, a standard chemotherapy drug, showed IC values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM for the same cell lines .

Table 1: Cytotoxicity of 4-Hydrazinobenzoic Acid Derivatives

| Compound | IC50 (HCT-116) | IC50 (MCF-7) |

|---|---|---|

| Doxorubicin | 22.6 ± 3.9 µM | 19.7 ± 3.1 µM |

| Compound A | 21.3 ± 4.1 µM | - |

| Compound B | - | 28.3 ± 5.1 µM |

| Compound C | - | - |

The mechanisms underlying the anticancer activity of 4-HBA involve several pathways:

- Induction of Apoptosis : Compounds derived from 4-HBA have been shown to induce apoptosis in cancer cells, particularly MCF-7 cells, as evidenced by increased Annexin V staining in flow cytometry assays .

- Reactive Oxygen Species (ROS) Generation : Research indicates that 4-HBA can generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells .

- Cell Cycle Arrest : Studies suggest that treatment with 4-HBA may lead to cell cycle arrest at various phases, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-HBA and its derivatives:

- Cytotoxicity Evaluation : A systematic evaluation of various derivatives showed that modifications to the hydrazine moiety significantly impacted cytotoxicity against cancer cell lines .

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their chemical structure .

- Synthesis of New Derivatives : Researchers have synthesized multiple derivatives of 4-HBA, exploring their potential as anticancer agents and optimizing their pharmacological properties .

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of 4-hydrazinobenzoic acid hydrochloride, and how are they experimentally validated?

- Molecular formula : C₈H₁₀N₂O₂·HCl, with a molecular weight of 188.61 g/mol. The compound decomposes at 252–254°C, indicating thermal instability requiring controlled storage (2–30°C) and inert atmospheric handling .

- Validation methods : Melting point analysis via differential scanning calorimetry (DSC) and purity assessment using HPLC (≥95% purity, as per synthesis protocols in ).

Q. What synthetic routes are commonly employed for preparing this compound?

- The compound is synthesized via hydrazine substitution on methyl 4-aminobenzoate, followed by hydrochlorination. Key steps include refluxing in ethanol with hydrazine hydrate (80%) and acidification with HCl to precipitate the hydrochloride salt .

- Critical parameters : Reaction temperature (60–80°C), stoichiometric excess of hydrazine (1.2–1.5 equivalents), and pH control during acidification (pH 3–4) to avoid side reactions .

Q. How is the purity of this compound assessed in academic research?

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, eluent: ethyl acetate/methanol 3:1) .

- Spectroscopic confirmation : FT-IR for hydrazine N–H stretches (3200–3300 cm⁻¹) and ¹H NMR for aromatic protons (δ 7.8–8.2 ppm, J = 8.5 Hz) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrazone formation?

- The hydrazine group (-NH-NH₂) acts as a nucleophile, attacking carbonyl carbons in aldehydes/ketones to form hydrazones. Reaction kinetics depend on solvent polarity (ethanol/water mixtures preferred) and acid catalysis (glacial acetic acid) to protonate intermediates .

- Data contradiction resolution : Discrepancies in reaction yields (e.g., 60–85%) arise from aldehyde substituent effects (electron-withdrawing groups slow nucleophilic attack). Optimization involves adjusting reaction time (6–24 hrs) and temperature (25–60°C) .

Q. How does this compound contribute to designing pharmacologically active hydrazide-hydrazone derivatives?

- The compound serves as a precursor for hydrazide-hydrazones with antimicrobial or anticancer activity. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives, enhancing bioavailability and target specificity .

- Case study : Derivatives of 4-hydrazinobenzoic acid showed IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) in vitro, linked to apoptosis induction via caspase-3 activation .

Q. What stability challenges arise when handling this compound, and how are they mitigated?

- Degradation pathways : Hydrolysis of the hydrazine group in aqueous media (pH > 7) and thermal decomposition above 250°C.

- Mitigation strategies : Storage under nitrogen at 2–8°C, use of anhydrous solvents in reactions, and avoidance of prolonged light exposure .

Methodological Guidance

Q. How should researchers analyze contradictory spectral data for this compound?

- Example : Discrepancies in ¹³C NMR signals for the carbonyl group (δ 165–170 ppm) may arise from solvent polarity or tautomerism. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What safety protocols are critical when working with this compound?

- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats.

- Disposal : Incinerate in a chemical incinerator with afterburner/scrubber to prevent environmental release. Avoid drain disposal due to potential aquatic toxicity (no ecotoxicity data available) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.